molecular formula C16H11N5OS2 B10877928 2-{2-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole

2-{2-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole

Cat. No.: B10877928
M. Wt: 353.4 g/mol
InChI Key: PKPNOZLJOQZKAP-UHFFFAOYSA-N
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Description

2-{2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE is a heterocyclic compound that combines multiple functional groups, including a furan ring, a triazole ring, a thiadiazole ring, and a benzothiazole ring.

Preparation Methods

The synthesis of 2-{2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Similar compounds to 2-{2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-1,3-BENZOTHIAZOLE include other triazolothiadiazole derivatives, such as:

Properties

Molecular Formula

C16H11N5OS2

Molecular Weight

353.4 g/mol

IUPAC Name

2-[2-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl]-1,3-benzothiazole

InChI

InChI=1S/C16H11N5OS2/c1-2-6-12-10(4-1)17-13(23-12)7-8-14-20-21-15(11-5-3-9-22-11)18-19-16(21)24-14/h1-6,9H,7-8H2

InChI Key

PKPNOZLJOQZKAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC3=NN4C(=NN=C4S3)C5=CC=CO5

Origin of Product

United States

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